

Synonyms for (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

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Compound of Interest

Compound Name: (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

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An In-depth Technical Guide to **(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate**: A Chiral Building Block for Drug Discovery

Abstract

(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is a chiral synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of pyroglutamic acid, it incorporates a conformationally restricted γ -lactam scaffold, which is a privileged structure in numerous biologically active compounds. The presence of a stereocenter at the C3 position and an orthogonally protected amine functionality (Boc group) makes it an invaluable building block for the enantioselective synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on the underlying chemical principles that drive its utility for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identification

Precise identification of this chiral intermediate is critical, as its biological and chemical properties are stereospecific. The racemic and enantiomeric forms are often described with different identifiers.

The IUPAC name for the molecule is tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate.^[1] It is crucial to specify the (S)-stereochemistry to distinguish it from its (R)-enantiomer and the

racemic mixture.

Table 1: Chemical Identifiers and Synonyms

Identifier Type	(S)-Enantiomer	(R)-Enantiomer	Racemic/Unspecified
Primary Name	(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate	(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate	tert-Butyl (5-oxopyrrolidin-3-yl)carbamate[1]
CAS Number	672883-23-7[2]	1346773-63-4[3]	1245648-84-3[1]
Synonym 1	(S)-(5-Oxo-pyrrolidin-3-yl)-carbamic acid tert-butyl ester	(R)-(5-Oxo-pyrrolidin-3-yl)-carbamic acid tert-butyl ester	4-(Boc-amino)pyrrolidin-2-one[1]
Synonym 2	N/A	tert-butyl N-[(3R)-5-oxopyrrolidin-3-yl]carbamate[3]	tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate[1]
Synonym 3	N/A	N/A	4-Aminopyrrolidin-2-one, N-Boc protected[1]
PubChem CID	N/A	71301758	68766454[1]

Physicochemical Properties and Safety

Understanding the fundamental properties of the compound is essential for its handling, storage, and use in synthesis.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	200.24 g/mol	[3]
Appearance	White to off-white solid/powder	[4]
Optical Activity ([α]/D)	-21.5 \pm 2.0°, c=1 in ethanol (for related (S)-3-(Boc-amino)pyrrolidine)	[5]
XLogP3	-0.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Safety and Handling: This compound is classified as an irritant. Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of **(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate** stems directly from its core pyrrolidinone (or γ -lactam) structure. This five-membered heterocyclic ring is considered a "privileged scaffold" in drug discovery for several key reasons:

- Three-Dimensionality: Unlike flat aromatic rings, the sp^3 -hybridized carbons of the saturated pyrrolidinone ring provide a distinct three-dimensional architecture. This allows for more precise and complex interactions with the binding pockets of biological targets like enzymes and receptors.[6][7]
- Conformational Rigidity: The cyclic nature of the lactam ring reduces the number of rotatable bonds compared to an analogous linear structure. This conformational constraint can lock the molecule into a bioactive conformation, increasing binding affinity and reducing the entropic penalty upon binding.[8]
- Chiral Scaffolding: The pyrrolidinone ring can be readily synthesized from chiral precursors like L-aspartic or L-glutamic acid, providing a cost-effective source of chirality.[8][9] This is paramount in modern drug development, where often only one enantiomer of a drug is active, while the other may be inactive or cause unwanted side effects.[10]
- Metabolic Stability: The lactam amide bond is generally more resistant to enzymatic cleavage by proteases compared to a linear peptide bond, which can improve the pharmacokinetic profile of a drug candidate.

The pyrrolidinone nucleus is a core component in a wide range of pharmaceuticals with diverse activities, including antibacterial, anticancer, and anticonvulsant agents.

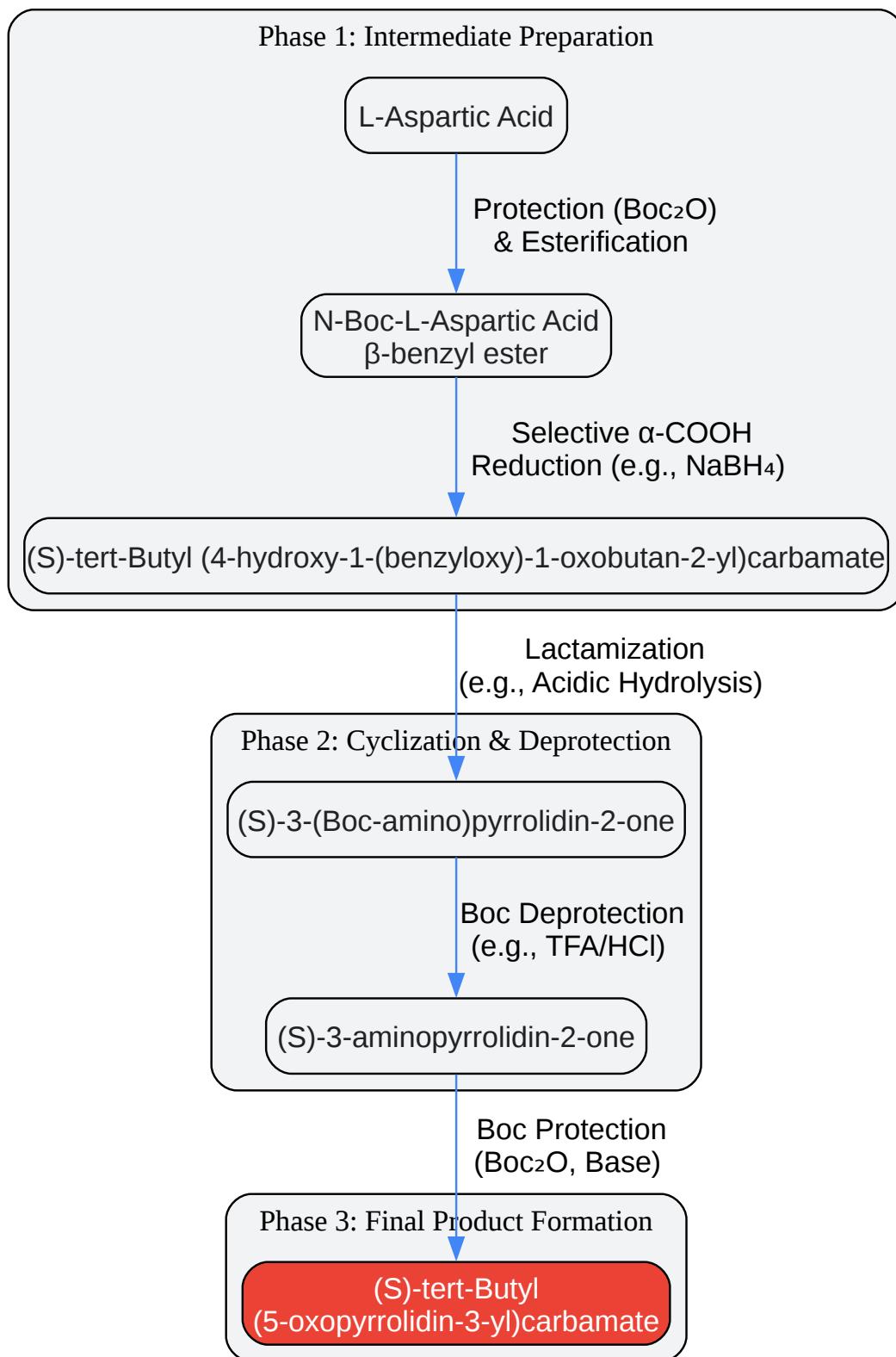
Synthesis and Manufacturing

The enantioselective synthesis of **(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate** is crucial for its application. The most common and logical synthetic strategy begins with the inexpensive, enantiopure amino acid, L-aspartic acid. The synthesis leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product.

The overall strategy involves three key transformations:

- Selective Reduction: The α -carboxylic acid of a suitably protected L-aspartic acid derivative is selectively reduced to a primary alcohol.
- Lactamization: The resulting γ -amino alcohol undergoes intramolecular cyclization to form the 5-oxopyrrolidine (γ -lactam) ring.

- Boc Protection: The free amine is protected with a tert-butoxycarbonyl (Boc) group.



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Caption: Synthetic workflow from L-Aspartic Acid.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative synthesis based on established chemical principles for this class of compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Step 1: Preparation of (S)-3-(tert-butoxycarbonylamino)succinic anhydride from N-Boc-L-aspartic acid.

- Rationale: The first step is to activate the carboxylic acids for subsequent reactions. Converting N-Boc-L-aspartic acid to its anhydride using a dehydrating agent like acetic anhydride prepares it for both reduction and cyclization steps.
- Procedure:
 - Suspend N-Boc-L-aspartic acid in acetic anhydride.
 - Heat the mixture gently (e.g., 40-50 °C) with stirring until a clear solution is formed (typically 1-2 hours).
 - Remove the solvent under reduced pressure to yield the crude anhydride, which can often be used directly in the next step.

Step 2: Reduction and Lactamization to form (S)-3-(Boc-amino)pyrrolidin-2-one.

- Rationale: This is a critical chemoselective reduction. A reducing agent like sodium borohydride (NaBH_4) is used, which selectively reduces the more reactive anhydride carbonyl over the carbamate carbonyl. The resulting γ -amino acid intermediate spontaneously cyclizes under the reaction or workup conditions to form the stable five-membered lactam ring.
- Procedure:
 - Dissolve the crude anhydride from Step 1 in a suitable solvent like Tetrahydrofuran (THF).
 - Cool the solution to 0 °C in an ice bath.

- Add NaBH_4 portion-wise, controlling the temperature.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with water or dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the crude lactam.

Step 3: Boc Deprotection to (S)-3-aminopyrrolidin-2-one.

- Rationale: To enable re-protection or other modifications, the Boc group is removed. The Boc group is specifically designed to be stable to many conditions but labile to strong acid.[14]
- Procedure:
 - Dissolve the Boc-protected lactam from Step 2 in a solvent such as dichloromethane (DCM).
 - Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
 - Stir at room temperature for 1-3 hours until TLC indicates complete removal of the starting material.
 - Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the amine salt.

Step 4: Final Boc Protection to yield (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate.

- Rationale: This final step introduces the required Boc protecting group onto the amine. The reaction is performed under basic conditions using di-tert-butyl dicarbonate (Boc_2O), a standard reagent for this transformation.[15]
- Procedure:
 - Dissolve the amine salt from Step 3 in a solvent mixture (e.g., THF/water or DCM).

- Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the salt and create the free amine.
- Add a slight excess (e.g., 1.1 equivalents) of Boc₂O.
- Stir vigorously at room temperature overnight.
- Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product by column chromatography on silica gel to yield pure **(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate**.

Applications in Drug Discovery and Development

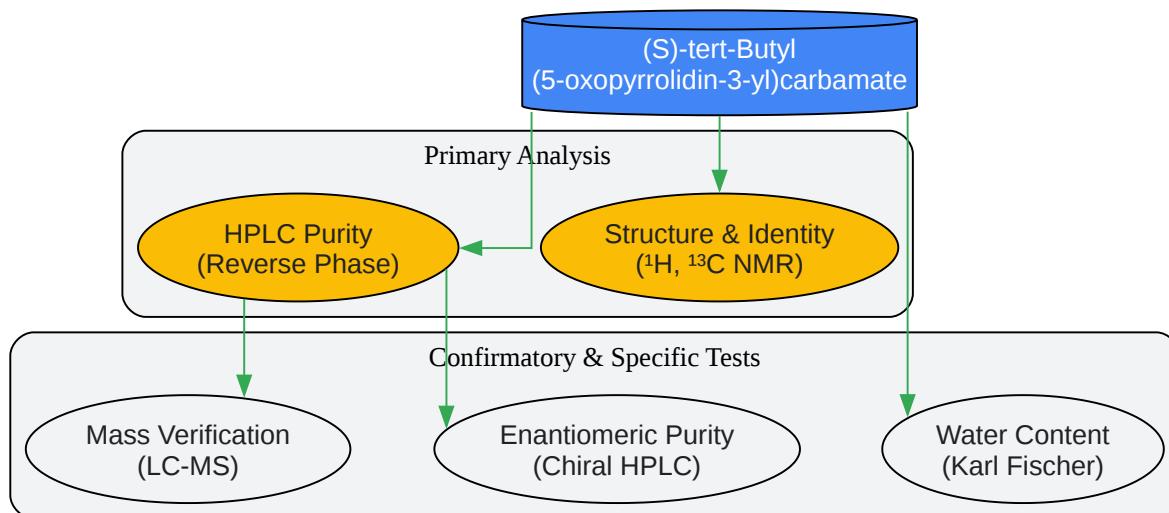
Chiral pyrrolidine and pyrrolidinone derivatives are key intermediates in the synthesis of numerous pharmaceuticals. The title compound is a valuable synthon for introducing a stereodefined, conformationally restricted aminopyrrolidinone moiety into a larger molecule.

While a direct marketed drug example using the title compound is not readily available, a closely related analogue, (S)-3-(Boc-amino)pyrrolidine, is a documented building block in the synthesis of several important therapeutic agents. This highlights the pharmaceutical relevance of this structural class. A prominent example is in the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors, a class of targeted cancer therapies.

Example Application: Intermediate for PARP Inhibitors (e.g., Niraparib) Niraparib (Zejula®) is a potent PARP inhibitor used for the treatment of ovarian and other cancers.^[3] Its structure contains a chiral (S)-piperidine ring, not a pyrrolidine. However, the synthetic strategies employed for Niraparib and related compounds often rely on chiral Boc-protected amino-heterocycles as key starting materials.^{[16][17][18]} The synthesis of such complex molecules requires enantiopure building blocks to ensure the final active pharmaceutical ingredient (API) has the correct stereochemistry for optimal target engagement. The title compound serves as a perfect example of such a building block for analogous structures containing the pyrrolidinone core.

Analytical Quality Control

Ensuring the chemical purity and stereochemical integrity of **(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate** is paramount for its use in GMP (Good Manufacturing Practice) synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.[19]



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Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically used.

- Principle: The compound is separated from impurities based on its polarity. In a reverse-phase system, the non-polar stationary phase (e.g., C18) retains non-polar compounds longer. The Boc-protected compound is significantly less polar than its deprotected amine precursor.[19]
- Typical Method:

- Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 μ m particle size).[20][21]
- Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm, where the carbamate and amide chromophores absorb.[22]
- Expected Outcome: The main peak corresponding to the product should be observed, and its area percentage (area normalization) is used to calculate purity. Impurities, such as the de-Boc'd starting material, would appear at a much earlier retention time due to their higher polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the chemical structure and identity of the compound.

- ^1H NMR: Provides information on the number and environment of protons.
 - Expected Signals:
 - A large singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group of the Boc protector.[23]
 - Multiplets in the range of 2.0-4.5 ppm corresponding to the CH and CH_2 protons on the pyrrolidinone ring.
 - Broad singlets for the two N-H protons (amide and carbamate), whose chemical shifts can vary depending on solvent and concentration.
- ^{13}C NMR: Provides information on the carbon skeleton.
 - Expected Signals:
 - A signal around 175-178 ppm for the lactam carbonyl carbon.

- A signal around 155-157 ppm for the carbamate carbonyl carbon.[23]
- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.[23]
- A signal around 28 ppm for the three methyl carbons of the tert-butyl group.[23]
- Signals in the range of 30-55 ppm for the carbons of the pyrrolidinone ring.

Conclusion

(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is a high-value chiral building block whose utility is firmly grounded in the principles of medicinal chemistry. Its conformationally restricted, stereodefined pyrrolidinone core provides an ideal scaffold for interacting with biological targets, while the orthogonal Boc protecting group facilitates its incorporation into complex synthetic routes. Through well-established synthetic pathways originating from L-aspartic acid and rigorous analytical controls, this intermediate serves as a reliable and essential tool for researchers and professionals dedicated to the discovery and development of novel therapeutics.

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